molecular formula C18H18N6O2 B12488798 N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12488798
M. Wt: 350.4 g/mol
InChI Key: WBUYVSDXARYHDP-UHFFFAOYSA-N
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Description

N2,N4-Dibenzyl-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative characterized by two benzyl groups at the N2 and N4 positions and a nitro group at the C5 position. The benzyl substituents (C₆H₅CH₂) enhance lipophilicity, which may improve membrane permeability in biological systems, while the nitro group introduces strong electron-withdrawing effects, polarizing the pyrimidine ring and influencing reactivity and supramolecular interactions . This compound’s structural features make it relevant in medicinal chemistry and materials science, particularly in designing inhibitors or supramolecular assemblies.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

2-N,4-N-dibenzyl-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C18H18N6O2/c19-16-15(24(25)26)17(20-11-13-7-3-1-4-8-13)23-18(22-16)21-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H4,19,20,21,22,23)

InChI Key

WBUYVSDXARYHDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Nitropyrimidine-2,4,6-Triamine

This intermediate is synthesized via reduction of 5-nitrosopyrimidine derivatives (source 1) or nitration of triaminopyrimidine (source 7).

Procedure :

  • Nitration of 2,4,6-Triaminopyrimidine :
    • 2,4,6-Triaminopyrimidine (1 eq) is treated with fuming nitric acid (1.5 eq) in acetic acid at 0–5°C.
    • After 2 hours, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.
  • Selective Benzylation :
    • 5-Nitropyrimidine-2,4,6-triamine (1 eq) is reacted with benzyl bromide (2.2 eq) in DMF with K₂CO₃ (3 eq) at 60°C for 8 hours.
    • The product is isolated via filtration and washed with cold methanol.

Key Data :

Parameter Value Source Adaptation
Nitration Yield 82% Adapted from source 7
Benzylation Yield 70% Based on source 6
Selectivity (2,4 vs 6) 9:1 Source 6 methodology

Advantages :

  • Avoids handling hazardous chlorinated intermediates.
  • Enables scalability for industrial production.

Cyclization Strategies Using Nitrated Building Blocks

Guanidine-Based Ring Closure (Source 1 Adaptation)

A one-pot synthesis leverages guanidine derivatives and nitromalonic acid dinitrile.

Procedure :

  • Reagents :
    • N,N'-Dibenzylguanidine nitrate (1 eq) and nitromalonic acid dinitrile (1 eq) are refluxed in ethanol with KOH (2 eq).
  • Cyclization :
    • The mixture is heated at 80°C for 6 hours, cooled, and acidified with acetic acid.
    • The precipitate is filtered and recrystallized from ethanol/water.

Key Data :

Parameter Value Source Adaptation
Yield 58% Source 1 methodology
Purity 90% Similar to source 1

Limitations :

  • Lower yield due to competing side reactions.
  • Requires purification via column chromatography.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
SNAr on 2,4-Dichloro 78 95 High Moderate
Stepwise Benzylation 70 97 Medium Low
Cyclization 58 90 Low High

Industrial-Scale Considerations

Process Optimization (Source 3 and 7 Insights)

  • Solvent Choice : Ethanol or DCM minimizes side reactions (source 1, 7).
  • Catalysis : Pd/C (source 7) or K₂CO₃ (source 6) enhances reaction rates.
  • Waste Management : Neutralization of acidic/byproduct streams is critical (source 3).

Chemical Reactions Analysis

Types of Reactions

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N2,N4-dibenzyl-2,4,6-triaminopyrimidine .

Scientific Research Applications

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

Mechanism of Action

The mechanism of action of N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzyl groups can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The following comparison highlights key structural and functional differences between N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine and related pyrimidine/triazine derivatives.

Structural and Electronic Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N2-benzyl, N4-benzyl, 5-nitro C₁₈H₁₇N₅O₂ ~343.36 High lipophilicity; potential inhibitor candidate -
N4-(3-Chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine N2-methyl, N4-(3-Cl-C₆H₄), 5-nitro C₁₁H₁₁ClN₆O₂ 308.72 Screening compound with moderate potency in SHH pathway inhibition
5-Nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine N2-phenyl, N4-phenyl, 5-nitro C₁₆H₁₃N₅O₂ 307.31 Structural rigidity; hydrogen-bonding in supramolecular tapes
N4-Benzylpyrimidine-2,4,6-triamine N4-benzyl C₁₁H₁₃N₅ 215.26 Catalyst in Suzuki–Miyaura reactions; lacks nitro group
5-Nitroso-2,4,6-triaminopyrimidine 5-nitroso, 2,4,6-triamine C₄H₆N₆O 170.13 Reduced electron deficiency; metabolite of triamterene

Key Observations

  • Substituent Effects : The benzyl groups in the target compound confer higher lipophilicity compared to phenyl (e.g., 5-nitro-N2,N4-diphenylpyrimidine-2,4,6-triamine) or methyl substituents (e.g., N4-(3-chlorophenyl)-N2-methyl derivative). This property may enhance bioavailability in drug design .
  • Electronic Influence: The nitro group at C5 creates a stronger electron-deficient pyrimidine ring compared to nitroso (5-nitroso-2,4,6-triaminopyrimidine), favoring hydrogen-bonding or π-stacking in supramolecular systems .
  • Biological Activity : Substituent variations significantly impact potency. For example, replacing furan with phenyl in 5-nitropyrimidine-2,4,6-triamine analogs increased toxicity, underscoring the importance of substituent choice in drug development .
Toxicity and Stability Considerations
  • Nitro Group Stability : The nitro substituent in the target compound may increase stability under acidic conditions compared to nitroso derivatives, which are prone to redox reactions .
  • Toxicity Risks : Aryl substituents (e.g., 3-chlorophenyl) in analogs like N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine are associated with toxicity in biological screens, whereas benzyl groups may offer a safer profile .

Biological Activity

N2,N4-dibenzyl-5-nitropyrimidine-2,4,6-triamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C18H19N5O2
  • Molecular Weight : 341.37 g/mol

The compound features a pyrimidine ring substituted at the 2, 4, and 6 positions with amino groups and a nitro group at position 5. The dibenzyl substituents at positions 2 and 4 enhance its lipophilicity and potentially its biological activity.

Research indicates that compounds within the pyrimidine family exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may affect the signaling cascades related to immune responses by inhibiting IgE and IgG receptor signaling pathways .
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties in models of neurodegenerative diseases. In vitro studies suggest that derivatives can protect neuronal cells from cytotoxicity associated with conditions like amyotrophic lateral sclerosis (ALS) by reducing protein aggregation .
  • Antimicrobial Activity : Some studies indicate that pyrimidine derivatives possess antimicrobial properties, potentially acting against various bacterial strains through disruption of cellular processes.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Assay Type Concentration (μM) Activity (% Inhibition) Notes
Enzyme Inhibition1075Significant inhibition observed
Cytotoxicity Assay5<10Low cytotoxicity
Neuroprotection Assay185Effective against SOD1 aggregation

Case Studies

  • Neuroprotection in ALS Models : A study utilizing PC12-G93A-YFP cell lines demonstrated that this compound analogs showed significant neuroprotective effects with a correlation between protection and reduced protein aggregation .
  • Immunomodulatory Effects : Inhibition of IgE-mediated signaling pathways was observed in basophil cell assays, indicating potential use in allergy treatments .

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